The synthesis of Kdm5-IN-1 involves several key methodologies. Initial steps typically include the formation of a pyridopyrimidinone scaffold, which serves as the core structure for the compound. Subsequent modifications introduce electrophilic groups that enable covalent bonding to specific residues within the KDM5 active site.
For instance, one synthesis route detailed in the literature includes:
Technical details reveal that the potency of these inhibitors can be assessed through time-dependent inhibition assays, measuring the compound's effectiveness at various concentrations over time .
The molecular structure of Kdm5-IN-1 features a pyridopyrimidinone core with additional substituents that facilitate its interaction with the KDM5 enzyme. The compound's design emphasizes selectivity towards KDM5B due to specific interactions at the active site.
Key structural data include:
Kdm5-IN-1 undergoes specific chemical reactions upon interaction with its target enzyme. The primary reaction involves:
This reaction is characterized by kinetic parameters such as (rate of inactivation) and (inhibition constant), which are essential for determining the compound's potency and selectivity against other demethylases .
The mechanism of action for Kdm5-IN-1 involves its binding to the active site of KDM5 enzymes, leading to:
This inhibition results in altered transcriptional regulation, promoting gene expression patterns that are typically suppressed by KDM5 activity. Studies have shown that this can lead to significant changes in cellular proliferation and differentiation pathways .
Kdm5-IN-1 exhibits several notable physical and chemical properties:
Analytical data from studies indicate that its binding affinity for KDM5B correlates with its structural features and functional groups designed for covalent interaction .
Kdm5-IN-1 has potential applications in various scientific fields:
Furthermore, ongoing research aims to evaluate its therapeutic potential in treating cancers associated with aberrant KDM5 expression levels .
KDM5 demethylases (KDM5A-D) share a conserved multi-domain architecture that enables their epigenetic functions. The catalytic core comprises the Jumonji N (JmjN) and Jumonji C (JmjC) domains, which form a structural unit essential for enzymatic activity despite being separated by insertions of auxiliary domains in higher eukaryotes [1] [5]. This JmjN-JmjC module coordinates Fe(II) and 2-oxoglutarate (2-OG) cofactors, forming the active site for histone demethylation [5].
Three key chromatin-binding domains regulate substrate targeting:
Table 1: Domain Organization of Human KDM5 Family Members
Isoform | JmjN-JmjC | ARID | PHD1 | PHD2 | PHD3 | Catalytic Dependence on Auxiliary Domains |
---|---|---|---|---|---|---|
KDM5A | ✓ | ✓ | ✓ | ✓ | ✓ | ARID/PHD1 deletion retains ~80% activity [5] |
KDM5B | ✓ | ✓ | ✓ | ✓ | ✓ | Similar to KDM5A [5] |
KDM5C | ✓ | ✓ | ✓ | ✓ | ✗ | ARID essential; PHD1 inhibitory [9] |
KDM5D | ✓ | ✓ | ✓ | ✓ | ✗ | Not fully characterized |
Notably, the unstructured linker between ARID and PHD1 in KDM5C mediates nucleosome interactions, and mutations in this region (associated with X-linked intellectual disability) dysregulate chromatin binding and demethylation efficiency [9].
KDM5 enzymes catalyze H3K4me2/3 demethylation via a conserved dioxygenase mechanism requiring Fe(II) and 2-OG. The reaction proceeds through three sequential steps:
Biochemical studies reveal that the minimal catalytic unit requires only the linked JmjN-JmjC domain coupled with the C-terminal helical zinc-binding domain, as deletion of ARID and PHD1 has negligible impact on in vitro kinetics [5]. The reaction exhibits Michaelis-Menten kinetics, with differential inhibitor sensitivities:
Table 2: Kinetic Parameters of KDM5 Demethylases
Isoform | Substrate | Km (μM) | kcat (min⁻¹) | Inhibition by GSK-J1 (IC50) |
---|---|---|---|---|
KDM5B | H3K4me3 | 1.2 ± 0.3 | 0.15 ± 0.02 | 2.8 μM [5] |
KDM5C | H3K4me3 | 0.9 ± 0.2 | 0.18 ± 0.03 | 0.33 μM [5] |
KDM5 proteins exhibit paradoxical functions in gene regulation, operating as both repressors and activators in a context-dependent manner:
Repressive Functions:KDM5A/B remove H3K4me3 at promoters of tumor suppressors (e.g., BRCA1, CAV1) and cell cycle inhibitors (e.g., CDKN1A), enabling uncontrolled proliferation in breast cancer [3] [6]. This repression often involves recruitment of HDAC complexes for simultaneous histone deacetylation [3].
Activator Functions:In Drosophila, KDM5 activates mitochondrial genes independently of its demethylase activity by recognizing H3K4me3 via its PHD3 domain [2]. Similarly, in mammalian adipogenesis, KDM5A activates cell cycle genes (CDC6, CDC20) through demethylase-independent recruitment of transcriptional coactivators [7] [8].
The functional dichotomy is particularly evident in development:
Table 3: Context-Dependent Transcriptional Regulation by KDM5 Isoforms
Biological Context | Isoform | Target Genes | Regulatory Effect | Molecular Mechanism |
---|---|---|---|---|
Adipocyte differentiation | KDM5A | CDC6, CDC20 | Activation | Demethylase-independent promoter recruitment [7] |
Neural differentiation | KDM5B | NANOG, RNF17 | Repression | H3K4me3 demethylation + H3K27me3 deposition [7] |
Breast cancer progression | KDM5B | BRCA1, CAV1 | Repression | HDAC complex recruitment [3] [6] |
Mitochondrial biogenesis | Drosophila KDM5 | Electron transport chain genes | Activation | PHD3-dependent H3K4me3 recognition [2] |
KDM5 demethylases are recruited to genomic targets through interactions with sequence-specific transcription factors and epigenetic complexes:
HDAC Complexes:KDM5A/B physically associate with SIN3A-HDAC1/2 and NuRD complexes, enabling coordinated histone deacetylation and H3K4 demethylation. This dual activity establishes a repressive chromatin state at promoters of differentiation genes (e.g., HOX loci) [1] [3]. In breast cancer cells, KDM5B recruits HDACs to estrogen-responsive elements, dampening ERα signaling and promoting hormone independence [3] [6].
Retinoblastoma Protein (RB):KDM5A binds hypophosphorylated RB through its ARID domain, forming a complex that represses E2F-target genes during G1-S transition. This interaction is critical for RB-mediated cell cycle arrest and terminal differentiation [1] [8]. Disruption of KDM5A-RB binding accelerates cell cycle progression in retinoblastoma models [1].
Cell-Type Specific Recruitment:In luminal breast cancer, KDM5B is recruited by KLF10 to repress metastasis suppressors [3]. KDM5C interacts with REST to silence neuronal genes in non-neuronal cells [3]. These interactions position KDM5 demethylases at specific genomic loci, enabling precise control of H3K4 methylation landscapes.
Table 4: Protein Interactions Governing KDM5 Genomic Recruitment
Interacting Partner | KDM5 Isoform | Functional Consequence | Biological Outcome |
---|---|---|---|
SIN3A-HDAC1/2 | KDM5A | Coordinated H3 deacetylation and H3K4 demethylation | Myogenic differentiation blockade [1] |
Hypophosphorylated RB | KDM5A | E2F target gene repression | Cell cycle arrest in G1 phase [1] [8] |
KLF10 | KDM5B | Promoter-specific repression | Breast cancer metastasis [3] |
ERα | KDM5B | Estrogen-responsive gene desensitization | Endocrine therapy resistance [3] |
ZMYND8 | KDM5C | Enhancer silencing | Suppression of differentiation programs [3] |
These recruitment mechanisms explain the locus-specific activity of KDM5 demethylases and provide rationale for developing inhibitors that disrupt critical protein-protein interactions in addition to catalytic blockade.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7